molecular formula C18H18FNO4 B2561425 N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-61-7

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2561425
CAS No.: 1021093-61-7
M. Wt: 331.343
InChI Key: ONINRBKBYRDSHU-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C18H18FNO4 and its molecular weight is 331.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research often focuses on the synthesis and characterization of novel compounds, including those with specific functional groups or molecular structures similar to "N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide". Studies like those by Hassan et al. (2014) and Eleev et al. (2015) delve into the synthesis of novel derivatives and their structural elucidation, laying the groundwork for understanding the chemical behavior and potential applications of these compounds (Hassan, Hafez, & Osman, 2014) (Eleev, Kutkin, & Zhidkov, 2015).

Cytotoxicity and Antitumor Activity

Compounds with similar structural motifs have been investigated for their cytotoxicity against various cancer cell lines, suggesting a potential application in anticancer research. For example, the work by Hassan et al. (2015) on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases explores their in vitro cytotoxic activity, providing insights into the structure-activity relationships that could guide the development of therapeutic agents (Hassan, Hafez, Osman, & Ali, 2015).

Antibacterial and Antimicrobial Properties

Research by Palkar et al. (2017) on benzothiazole derivatives highlights the potential of certain compounds for antibacterial applications. This suggests that molecules with similar structures or functional groups could be explored for their antimicrobial properties, contributing to the development of new antibiotics or antiseptics (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Enzyme Inhibition

Compounds with intricate molecular structures may act as enzyme inhibitors, offering potential therapeutic benefits. The research by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrids as Mycobacterium tuberculosis GyrB inhibitors exemplifies the exploration of novel compounds for their inhibitory activity against specific enzymes, which could be relevant for developing treatments for infectious diseases (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Properties

IUPAC Name

N-cyclopentyl-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c19-13-7-5-12(6-8-13)10-23-17-11-24-16(9-15(17)21)18(22)20-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONINRBKBYRDSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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